
1-(Prop-2-en-1-yl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Prop-2-en-1-yl)cyclobutan-1-ol” is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 g/mol . The IUPAC name for this compound is 1-prop-2-enylcyclobutan-1-ol .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C7H12O/c1-2-4-7(8)5-3-6-7/h2,8H,1,3-6H2 . The Canonical SMILES representation is C=CCC1(CCC1)O . Physical And Chemical Properties Analysis
The compound has a molecular weight of 112.17 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 20.2 Ų . The compound has a complexity of 92.6 .Wissenschaftliche Forschungsanwendungen
Gold(I)-Catalyzed Intermolecular [2+2] Cycloadditions : Research by Faustino et al. (2012) demonstrates that 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one is an effective two-carbon partner in gold-catalyzed [2+2] cycloadditions to alkenes. This process provides a simple and practical entry to highly substituted cyclobutane derivatives, with complete regio- and stereocontrol (Faustino et al., 2012).
Photoreduction of Cycloalkanecarbaldehydes : A study by Funke and Cerfontain (1976) investigated the photochemistry of cyclobutane-carbaldehyde. The primary process upon irradiation involves abstraction of solvent methine hydrogen, leading to a variety of photoproducts (Funke & Cerfontain, 1976).
Tandem Carbolithiation/Cyclization : Robinson et al. (1997) found that reaction of 2-(3-phenyl-2-propen-1-yl) oxazolines with organolithium reagents leads to cyclobutane ring formation. This novel tandem carbolithiation/cyclization sequence results in products that can be hydrolyzed to substituted cyclobutanones (Robinson et al., 1997).
Low Volume Shrinkage in Polymers : Contreras et al. (2015) demonstrated the use of 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropanes and its derivatives for low volume shrinkage of polymers through photopolymerization. This study provides insights into the synthesis of efficient dental composites with minimal shrinkage (Contreras et al., 2015).
Stereochemistry and Mechanism of the Reverse Ene Reaction : Getty and Berson (1991) investigated the stereochemistry and mechanism of the reverse ene reaction in cyclobutanes. Their work provides insights into the dynamics of this reaction at high temperatures (Getty & Berson, 1991).
Synthesis of Cyclobutane Hydrocarbons for Propellants : Finkel’shtein et al. (2003) explored the chemistry of cyclobutane hydrocarbons, highlighting their use as effective propellants and energy accumulators. The study emphasizes the unique properties of cyclobutane compounds due to their highly strained 4-membered ring structure (Finkel’shtein et al., 2003).
Antimicrobial Activity of Cyclobutane Complexes : Cukurovalı et al. (2002) synthesized novel Schiff base ligands containing cyclobutane and tested their antimicrobial activities. Some of these complexes showed effectiveness against various microorganisms (Cukurovalı et al., 2002).
Gold-Catalyzed Cycloisomerizations of Ene-ynamides : Couty et al. (2009) studied the gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, leading to cyclobutanones. This research highlights the potential for creating complex molecules using gold catalysis (Couty et al., 2009).
Safety and Hazards
The compound has been associated with hazard statements H226, H315, H319, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Eigenschaften
IUPAC Name |
1-prop-2-enylcyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-4-7(8)5-3-6-7/h2,8H,1,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYZJHHTZVBSQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
569679-43-2 |
Source


|
| Record name | 1-(prop-2-en-1-yl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

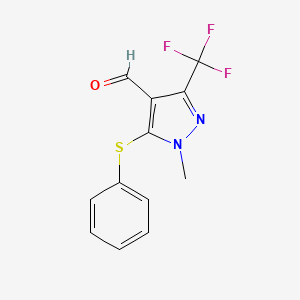
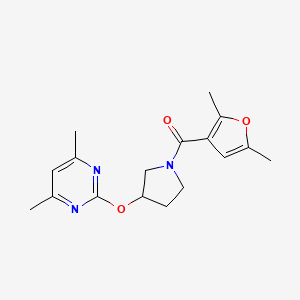
![methyl 3-{2-[2-oxo-2-(4-toluidino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2369589.png)
![1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2369596.png)
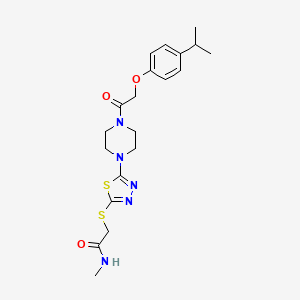
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2369599.png)
![N-[[5-butan-2-ylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2369601.png)
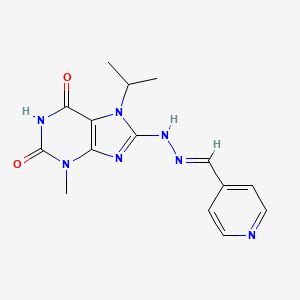
![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369603.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2369604.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2369606.png)
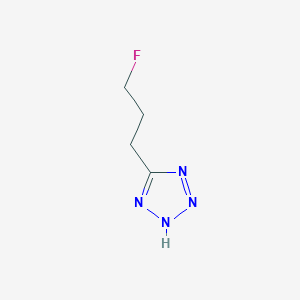
![Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2369608.png)
